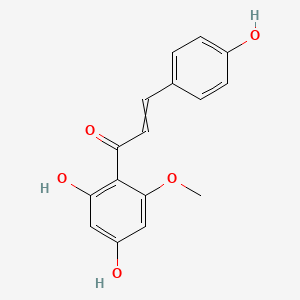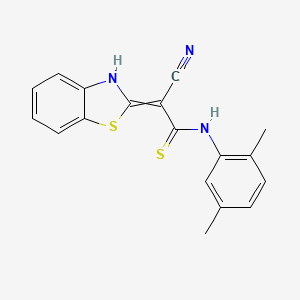
2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole derivatives with substituted anilines and acrylonitriles under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.
Industry
In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler derivative with similar biological activities.
2-Mercapto-benzothiazole: Known for its use in rubber vulcanization.
3-Amino-2-benzothiazolyl-mercaptoacrylonitrile: A closely related compound with similar synthetic routes.
Uniqueness
2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile stands out due to its specific substitution pattern, which may confer unique reactivity and biological properties. Its combination of benzothiazole and acrylonitrile moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H15N3S2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,5-dimethylphenyl)ethanethioamide |
InChI |
InChI=1S/C18H15N3S2/c1-11-7-8-12(2)15(9-11)20-17(22)13(10-19)18-21-14-5-3-4-6-16(14)23-18/h3-9,21H,1-2H3,(H,20,22) |
InChI Key |
RDHHFIRDPYEGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


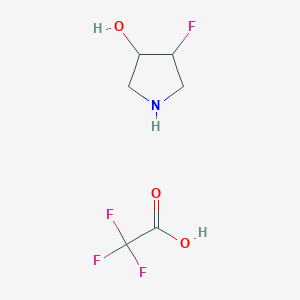
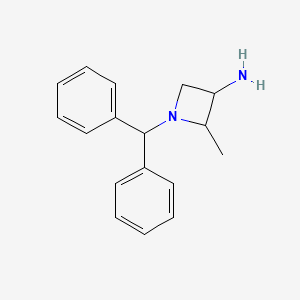
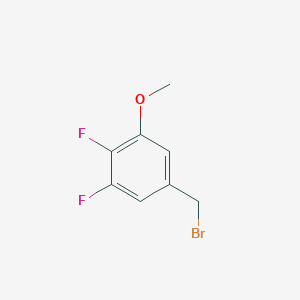
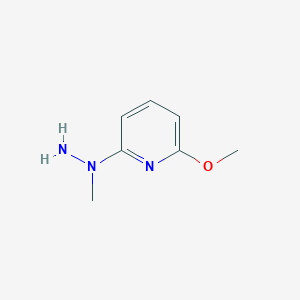
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
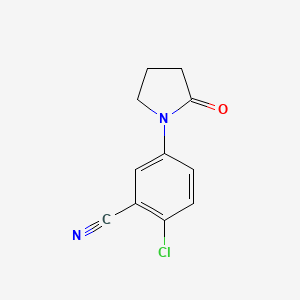
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
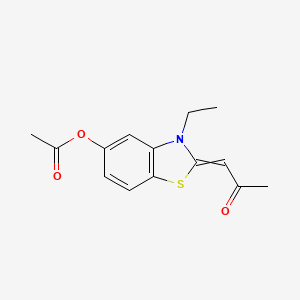
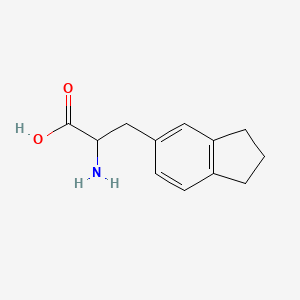
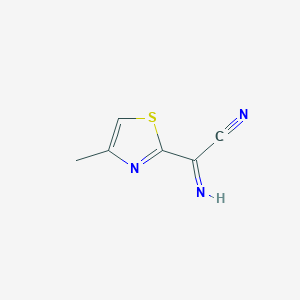
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)

